molecular formula C24H34N2O2 B4285523 1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-ETHOXYPHENYL)-1-ETHANONE

1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-ETHOXYPHENYL)-1-ETHANONE

Cat. No.: B4285523
M. Wt: 382.5 g/mol
InChI Key: NUKYILODLHGENM-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-4-[(4-ethoxyphenyl)acetyl]piperazine is a complex organic compound that features a unique structure combining adamantane, piperazine, and ethoxyphenyl groups

Preparation Methods

The synthesis of 1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-ETHOXYPHENYL)-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Adamantyl Group: Starting with adamantane, functionalization is achieved through halogenation followed by substitution reactions to introduce the adamantyl group.

    Piperazine Derivatization: Piperazine is then reacted with the adamantyl derivative under controlled conditions to form the intermediate compound.

    Ethoxyphenyl Acetylation: The final step involves the acetylation of the intermediate with 4-ethoxyphenyl acetic acid or its derivatives, using coupling reagents like EDCI or DCC to facilitate the reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(1-Adamantyl)-4-[(4-ethoxyphenyl)acetyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones to alcohols.

Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., alkyl halides). Major products depend on the specific reaction conditions but often include derivatives with modified functional groups.

Scientific Research Applications

1-(1-Adamantyl)-4-[(4-ethoxyphenyl)acetyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its antiviral and anticancer properties due to its unique structure.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased thermal stability.

Mechanism of Action

The mechanism of action of 1-[4-(1-ADAMANTYL)PIPERAZINO]-2-(4-ETHOXYPHENYL)-1-ETHANONE involves its interaction with molecular targets, such as enzymes or receptors. The adamantyl group provides rigidity, enhancing binding affinity, while the piperazine ring offers flexibility. The ethoxyphenyl group can interact with hydrophobic pockets in target proteins, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar compounds include:

    1-(1-Adamantyl)piperazine: Lacks the ethoxyphenyl acetyl group, resulting in different biological properties.

    4-[(4-Ethoxyphenyl)acetyl]piperazine: Does not contain the adamantyl group, affecting its rigidity and binding affinity.

    1-(1-Adamantyl)-4-acetylpiperazine: Similar but lacks the ethoxyphenyl group, leading to variations in hydrophobic interactions.

1-(1-Adamantyl)-4-[(4-ethoxyphenyl)acetyl]piperazine is unique due to the combination of these three distinct moieties, providing a balance of rigidity, flexibility, and hydrophobicity that is not present in the individual components.

Properties

IUPAC Name

1-[4-(1-adamantyl)piperazin-1-yl]-2-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O2/c1-2-28-22-5-3-18(4-6-22)14-23(27)25-7-9-26(10-8-25)24-15-19-11-20(16-24)13-21(12-19)17-24/h3-6,19-21H,2,7-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKYILODLHGENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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